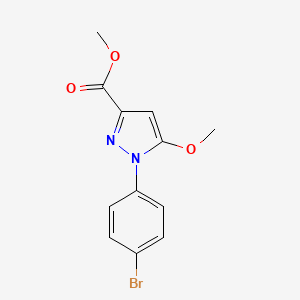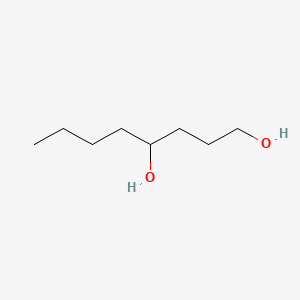
1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexahydro-1H-pyrrolizine , has the chemical formula C₇H₁₃N . It is a saturated bicyclic amine with a six-membered ring containing one nitrogen atom. The systematic name for this compound is 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol . Its melting point is approximately 143°C .
Preparation Methods
Synthetic Routes: The synthetic routes for hexahydro-1H-pyrrolizine involve cyclization reactions. One common method is the reduction of pyrrolidine using hydrogen gas over a metal catalyst. Another approach is the reduction of pyrrole with a suitable reducing agent.
Reaction Conditions: The reduction typically occurs under mild conditions, such as elevated temperature and pressure. Catalysts like palladium or Raney nickel are commonly employed.
Industrial Production: While hexahydro-1H-pyrrolizine is not produced on a large scale, it serves as an intermediate in the synthesis of various compounds.
Chemical Reactions Analysis
Reactivity: Hexahydro-1H-pyrrolizine can undergo several types of reactions:
Oxidation: It can be oxidized to form pyrrolidine.
Reduction: As mentioned earlier, its synthesis involves reduction.
Substitution: It can undergo nucleophilic substitution reactions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium, Raney nickel).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields pyrrolidine, while oxidation leads to the corresponding pyrrolizine.
Scientific Research Applications
Hexahydro-1H-pyrrolizine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a scaffold for drug design.
Medicine: Potential therapeutic agents or intermediates.
Industry: Used in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action for hexahydro-1H-pyrrolizine depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURJYWVIFRGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)


![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)



![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)

